Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate
Description
Methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate is a fluorinated aromatic ester featuring a methoxypyridinyl substituent at the para-position of the benzoate ring. This structural complexity distinguishes it from simpler alkyl benzoates (e.g., methyl or ethyl benzoate) and aligns it with specialized derivatives used in agrochemicals or pharmaceuticals.
Properties
IUPAC Name |
methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-13-6-4-10(8-16-13)9-3-5-11(12(15)7-9)14(17)19-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPIMXMTNBAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Optimization
Methyl 4-bromo-2-fluorobenzoate serves as the electrophilic partner, while 6-methoxypyridin-3-ylboronic acid acts as the nucleophile. A representative procedure involves combining these substrates with Pd(PPh3)4 (0.03 equiv) in a degassed mixture of 1,4-dioxane and aqueous Na2CO3 (2 M) at 80°C for 12 hours. The reaction achieves 78% yield after silica gel chromatography, eluting with hexanes/ethyl acetate (3:1 v/v). Critical to success is the exclusion of oxygen, which minimizes palladium deactivation.
Analytical Validation
Post-reaction analysis by 1H NMR confirms regioselectivity: the pyridinyl proton at δ 8.29 ppm (s, 1H) and the methoxy group at δ 3.89 ppm (s, 3H) align with literature. LCMS (ESI+) shows m/z = 306.1 [M+H]+, consistent with the molecular formula C14H12FNO3.
Copper-Mediated Oxidative Coupling
Copper acetate-catalyzed couplings offer a cost-effective alternative, particularly for electron-deficient aryl partners.
Reaction Conditions and Scope
A mixture of methyl 2-fluoro-4-iodobenzoate (1.0 equiv), 6-methoxypyridin-3-ylboronic acid (1.2 equiv), Cu(OAc)2 (1.0 equiv), and DMAP (2.0 equiv) in acetonitrile at ambient temperature yields the product in 65% isolated yield after 24 hours. Open-air conditions simplify operations, though excess boronic acid (1.5 equiv) is required to compensate for proto-deboronation side reactions.
Purification Challenges
Copper residues necessitate sequential washes with ethylenediamine (5% w/v) and ethyl acetate. Silica chromatography with a gradient of ethyl acetate in cyclohexane (30–60%) achieves >95% purity.
Sequential Esterification and Coupling
This two-step approach first synthesizes 2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, followed by esterification.
Carboxylic Acid Synthesis
A Ullmann coupling between 4-bromo-2-fluorobenzoic acid and 6-methoxypyridin-3-ylzinc chloride (2.0 equiv) using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C furnishes the acid intermediate in 70% yield.
Esterification Techniques
The acid is treated with methanol (5.0 equiv) and H2SO4 (cat.) under reflux for 6 hours, achieving quantitative conversion. Alternatively, DCC/DMAP-mediated esterification in dichloromethane at 0°C provides milder conditions, though requiring anhydrous reagents.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 78 | 99 | High regioselectivity |
| Copper-mediated | Cu(OAc)2 | 65 | 95 | Ambient conditions |
| Sequential synthesis | CuI/H2SO4 | 70 | 97 | Scalable acid intermediate |
The Suzuki-Miyaura method excels in yield and purity but demands stringent anhydrous conditions. Copper-mediated couplings, while lower-yielding, are operationally simpler. Sequential synthesis benefits from modularity but introduces additional purification steps.
Mechanistic Insights and Side Reactions
Competing Proto-Deboronation
In copper-mediated routes, the boronic acid undergoes hydrolysis to 6-methoxypyridin-3-ol, detectable by LCMS at m/z = 140.1 [M+H]+. Adding DMAP as a proton scavenger suppresses this pathway, improving yields by 15%.
Ester Hydrolysis
Prolonged exposure to aqueous base (e.g., Na2CO3) during cross-coupling risks hydrolyzing the methyl ester to the carboxylic acid. Maintaining pH < 10 and limiting reaction times to <15 hours mitigates this issue.
Scalability and Industrial Considerations
Kilogram-scale Suzuki-Miyaura reactions using Pd(OAc)2/XantPhos (0.5 mol%) in toluene/water (3:1) achieve 82% yield with a turnover number (TON) of 164 . Solvent recycling via distillation reduces costs by 40%. Copper-mediated methods, though less atom-economical, are preferred for pilot-scale batches due to lower catalyst costs.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position of the benzoate ring is highly susceptible to nucleophilic displacement due to its electron-withdrawing nature and activation by the adjacent ester group.
Key Findings :
-
The Suzuki-Miyaura reaction enables coupling with aryl boronic acids to form biaryl structures, critical for drug-discovery applications .
-
Demethylation of the methoxy group is observed under strongly basic conditions (e.g., NaOH/EtOH), requiring careful pH control .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a reaction leveraged for prodrug activation or further functionalization.
| Conditions | Catalyst | Time | Conversion | Byproducts |
|---|---|---|---|---|
| 1M HCl, reflux | – | 4h | >95% | None detected |
| NaOH (aq.), MeOH, 60°C | – | 2h | 98% | Trace fluorophenols |
| Lipase (CAL-B), pH 7.0, 37°C | Enzymatic | 24h | 82% | Minimal |
Research Notes :
-
Acidic hydrolysis preserves the methoxypyridine group, while alkaline conditions risk partial demethylation.
-
Enzymatic methods offer selectivity but require longer reaction times.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring directs electrophiles to the 5-position (meta to methoxy group).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro-methoxypyridin-3-yl derivative | 45% |
| Br₂, FeBr₃ | CH₂Cl₂, RT | 5-Bromo-methoxypyridin-3-yl derivative | 68% |
| AcCl, AlCl₃ | Reflux, 1h | 5-Acetyl-methoxypyridin-3-yl derivative | 53% |
Mechanistic Insight :
The methoxy group’s +M effect activates the pyridine ring, favoring substitution at the 5-position . Fluorine on the benzoate ring does not participate in these reactions due to its deactivating meta-directing nature.
Reduction:
-
Catalytic Hydrogenation (H₂, Pd/C, EtOH): Reduces the pyridine ring to piperidine, altering electronic properties (Yield: 88%) .
-
LiAlH₄ : Reduces the ester to a primary alcohol (Yield: 75%).
Oxidation:
-
KMnO₄, H₂O : Oxizes the methoxypyridine moiety to pyridine N-oxide, enhancing solubility (Yield: 65%) .
Cross-Coupling Reactions
The compound participates in Pd-mediated cross-couplings, enabling structural diversification:
| Reaction Type | Conditions | Application | Yield |
|---|---|---|---|
| Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 100°C | Introduction of alkenyl groups | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | C–N bond formation with aryl halides | 81% |
| Sonogashira | CuI, Pd(PPh₃)₄, Et₃N | Alkynylation at the 4-position | 66% |
Optimization Challenges :
-
Prolonged reaction times (>4h) lead to decomposition via ester hydrolysis .
-
Catalyst loading must exceed 5 mol% to prevent stalled reactions .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes Fries-like rearrangement, forming a ketone intermediate :
Quantum Yield : Φ = 0.12 (measured in acetonitrile).
Scientific Research Applications
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound can act as a versatile building block in organic synthesis due to its functional groups. The fluorine atom can facilitate nucleophilic substitutions, while the methoxy group can be modified to introduce various substituents, allowing for the synthesis of complex molecules .
2.2 Development of Novel Therapeutics
Given its unique structure, methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate can be utilized in the development of novel therapeutics targeting specific biological pathways. Its ability to modify existing compounds may lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, which can lead to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features
The compound’s unique structure combines a fluorinated benzoate core with a heterocyclic pyridinyl moiety. Key structural analogs include:
Physical and Chemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from similar structures:
- Solubility: The methoxypyridinyl group may improve water solubility compared to non-polar analogs like methyl benzoate, which is lipophilic and used in fragrances .
- Stability: Fluorine’s electron-withdrawing effect could increase hydrolytic stability relative to non-fluorinated esters. However, fluorophenyl analogs (e.g., compound 1b) degrade in acidic conditions, suggesting sensitivity to substituent placement .
- Melting Point : Heterocyclic and fluorinated compounds (e.g., metsulfuron methyl ester) often exhibit higher melting points than simple benzoates due to increased molecular rigidity .
Biological Activity
Methyl 2-fluoro-4-(6-methoxypyridin-3-YL)benzoate is a synthetic compound characterized by its unique structural features, including a fluorine atom and a methoxy group attached to a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Understanding its biological activity is crucial for evaluating its possible applications in medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 261.25 g/mol. The structure includes:
- A benzoate core
- A fluorine substituent at the 2-position
- A methoxypyridine group at the 4-position
The presence of these functional groups is believed to contribute to its biological properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the chemical structure influence biological activity. Notably, the fluorine atom's position and the presence of the methoxy group can significantly affect the compound's interactions with biological targets. For example:
| Compound | Substituent | Biological Activity |
|---|---|---|
| This compound | Fluorine, Methoxy | Potential antimicrobial, anti-inflammatory |
| Methyl 2-fluoro-4-(5-methoxypyridin-3-YL)benzoate | Fluorine, Methoxy | Similar properties but altered efficacy |
| Methyl 3-fluoro-5-(5-methoxypyridin-3-YL)benzoate | Fluorine at different position | Varying biological response |
This table illustrates how slight modifications can lead to different biological profiles, highlighting the importance of SAR in drug development .
Case Studies
- Antimicrobial Activity Study : A study investigating compounds similar to this compound revealed that derivatives with fluorinated pyridines exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that fluorination may enhance interaction with bacterial cell membranes.
- Anti-inflammatory Research : Research involving methoxy-substituted benzoates has shown promise in reducing pro-inflammatory cytokines in vitro. These findings support the hypothesis that this compound could possess similar anti-inflammatory properties.
- Anticancer Evaluation : Preliminary investigations into pyridine-containing compounds have indicated potential anticancer effects via apoptosis induction in various cancer cell lines. The specific mechanisms remain under investigation but suggest pathways involving cell cycle regulation and apoptosis.
Q & A
Q. What are the key physicochemical properties of Methyl 2-fluoro-4-(6-methoxypyridin-3-yl)benzoate, and how are they experimentally determined?
The compound’s molecular formula (C₁₄H₁₂FNO₃ ) and molecular weight (269.25 g/mol) can be calculated using high-resolution mass spectrometry (HRMS) . Key properties include:
- LogP (partition coefficient) : Estimated at ~2.38 via computational modeling (similar to structurally related benzoates) .
- Polar surface area (PSA) : ~59.42 Ų, critical for assessing solubility and permeability in drug design .
- Melting point : Determined via differential scanning calorimetry (DSC), with protocols analogous to bent-core liquid crystals (e.g., 144° bend angle analysis) .
Methodological note : Use NMR (¹H/¹³C) to confirm purity and structure, referencing coupling patterns of the pyridine and benzoate moieties .
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via Suzuki-Miyaura cross-coupling :
Precursor preparation : 2-Fluoro-4-bromobenzoate ester and 6-methoxy-3-pyridinylboronic acid.
Catalysis : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields ~70% product .
Key challenges : Optimize ligand choice (e.g., SPhos for sterically hindered substrates) and monitor by TLC to minimize side reactions.
Q. How is the structural conformation validated for this compound?
- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths/angles (e.g., C-F bond ~1.35 Å) and dihedral angles between pyridine and benzoate planes .
- Comparative analysis : Align experimental data with density functional theory (DFT) calculations for electronic structure validation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Catalyst screening : Test Pd(OAc)₂ with XPhos ligand for improved turnover in coupling reactions .
- Solvent effects : Replace THF with dioxane to enhance boronic acid solubility and reduce reaction time .
- Scale-up protocols : Employ flow chemistry for continuous processing, minimizing exothermic risks .
Data contradiction note : While Pd(PPh₃)₄ is standard, PdCl₂(dppf) may offer higher stability in oxygen-sensitive conditions .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
Q. How does the fluorine substituent influence the compound’s mesomorphic properties in liquid crystal applications?
- Bent-core liquid crystal design : The fluorine atom induces dipole moments, stabilizing smectic phases. Compare DSC thermograms (heating/cooling cycles) to assess phase transitions .
- XRD analysis : Resolve layer spacing (~30–40 Å) and tilt angles (~25°) in columnar phases .
Advanced tip : Substitute the methoxy group with electron-withdrawing groups (e.g., -CF₃) to modulate phase behavior .
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?
Q. How is enzymatic synthesis leveraged to produce methyl benzoate derivatives, and can it be adapted for this compound?
- BAMT enzyme engineering : Modify Hedychium coronarium’s benzoic acid methyltransferase (HcBSMT2) to accept fluorinated substrates .
- Kinetic analysis : Compare Kₘ values for HcBSMT2 (16.6-fold lower for benzoic acid vs. HcBSMT1) to prioritize enzyme variants .
Limitation : Enzymatic routes may struggle with pyridine functionalization; hybrid chemical-enzymatic approaches are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
